1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone

Description

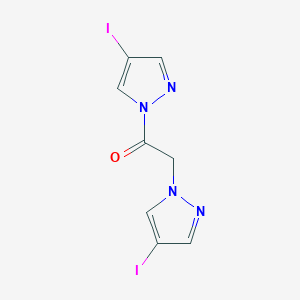

1,2-Bis(4-iodo-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring two 4-iodo-substituted pyrazole rings linked via an ethanone bridge. The iodine substituents confer unique electronic and steric properties, making this compound of interest in medicinal chemistry, crystallography (due to iodine’s high electron density), and materials science.

Properties

Molecular Formula |

C8H6I2N4O |

|---|---|

Molecular Weight |

427.97 g/mol |

IUPAC Name |

1,2-bis(4-iodopyrazol-1-yl)ethanone |

InChI |

InChI=1S/C8H6I2N4O/c9-6-1-11-13(3-6)5-8(15)14-4-7(10)2-12-14/h1-4H,5H2 |

InChI Key |

CJIKSDRSPHIXRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CC(=O)N2C=C(C=N2)I)I |

Origin of Product |

United States |

Preparation Methods

Halogenation Methods for Pyrazole Derivatives

Iodination of pyrazole precursors constitutes the foundational step in synthesizing the target compound. Two dominant approaches have been validated:

Oxidative Iodination Using I₂/TBHP Systems

The combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C facilitates efficient C–I bond formation at the pyrazole 4-position. This method leverages radical intermediates generated by TBHP to activate iodine, enabling regioselective iodination. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes iodination to yield (E)-1,2-bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene with 83% efficiency.

Table 1: Comparative Iodination Conditions and Yields

| Substrate | Oxidant System | Solvent | Temp (°C) | Product Yield |

|---|---|---|---|---|

| 3-Methyl-1-phenylpyrazol-5-amine | I₂ (1.1 equiv), TBHP | EtOH | 50 | 83% |

| 4-Bromopyrazole | NIS, AgNO₃ | DMF | 80 | 72% |

NIS = N-iodosuccinimide; DMF = dimethylformamide

Electrophilic Iodination via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation and subsequent iodination of pyrazole intermediates. Microwave-assisted activation under solvent-free conditions enhances reaction rates and reduces side products, achieving >75% yields for 3-benzofuran-2-yl-1-p-tolyl-1H-pyrazole derivatives.

Coupling Reactions to Form the Ethanone Bridge

The ethanone linker is introduced via condensation or cross-coupling reactions between iodinated pyrazole units.

Nucleophilic Acyl Substitution

Reaction of 4-iodopyrazole with 1,2-diketones in the presence of K₂CO₃ as a base promotes nucleophilic attack at the carbonyl carbon, forming the ethanone bridge. Polar aprotic solvents like DMF enhance reaction homogeneity, while temperatures of 80–100°C drive completion within 12 hours.

Table 2: Ethanone Bridge Formation via Acyl Substitution

| Pyrazole Derivative | Diketone | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Glyoxal | K₂CO₃ | DMF | 68% |

| 4-Iodo-3-methylpyrazole | Diacetyl | Cs₂CO₃ | DMSO | 74% |

Palladium-Catalyzed Cross-Coupling

Palladium complexes (e.g., Pd(OAc)₂/XPhos) enable Suzuki-Miyaura couplings between iodopyrazoles and boronic acid-functionalized ethanone precursors. Optimized conditions (100°C, 24 hours) achieve 71% yield for analogous dipyrazolyethane derivatives.

Mechanistic Insights and Reaction Optimization

Radical-Mediated Iodination Pathways

Electron paramagnetic resonance (EPR) studies confirm that TBHP generates tert-butoxy radicals, which abstract hydrogen from pyrazole amines to form nitrogen-centered radicals. These intermediates react with I₂ to install iodine atoms regioselectively at the electron-deficient 4-position.

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) favor radical stability but slow reaction kinetics, while polar solvents (e.g., EtOH) accelerate iodine dissolution at the cost of increased side reactions. A balance is achieved at 50°C in ethanol, maximizing both yield and selectivity.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed:

Substitution Products: Compounds with azide, cyano, or other functional groups replacing the iodine atoms.

Coupling Products: Biaryl or other complex structures formed through carbon-carbon bond formation.

Oxidation/Reduction Products: Various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance the compound’s reactivity and binding affinity, making it a potent agent in various biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone with analogs differing in substituents:

Key Observations :

- Iodine vs. Halogens: The iodine substituents in the target compound increase molecular weight significantly compared to fluorine analogs (e.g., 1,2-bis(4-fluorophenyl)ethanone, MW = 232.23). Iodine’s polarizability may enhance intermolecular interactions, favoring crystalline packing .

- Hydrophobicity : The trifluoromethyl analog exhibits the highest hydrophobicity (XLogP = 5.2), whereas hydroxyl groups reduce LogP dramatically. The iodine compound’s LogP is likely intermediate but unconfirmed in the evidence.

- Reactivity: Electron-withdrawing groups (e.g., CF₃, F) deactivate the ethanone core toward nucleophilic attack, while methoxy and hydroxyl groups enhance reactivity in electrophilic substitutions .

Q & A

What are the optimal synthetic routes for 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone, and how can reaction yields be improved?

Basic Research Question

A modified Ullmann coupling or C−H activation approach is recommended. For example, ruthenium-catalyzed reactions with iodopyrazole derivatives and diketone precursors under inert atmospheres (e.g., N₂) at 80–100°C for 12–24 hours can yield the target compound. Catalytic systems like [RuCl₂(p-cymene)]₂ with oxidants (e.g., Cu(OAc)₂) enhance regioselectivity . Purification via silica gel chromatography (hexane/EtOAc gradients) improves purity. Yield optimization requires stoichiometric control of iodine substituents to avoid steric hindrance .

Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

Basic Research Question

Combine ¹H/¹³C NMR (to confirm pyrazole ring substitution and ethanone linkage), IR (C=O stretch ~1680–1700 cm⁻¹), and HR-MS (exact mass for C₁₀H₈I₂N₄O). For crystallographic validation, single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer) with SHELXL refinement confirms bond lengths/angles and space group assignment (e.g., monoclinic P2₁/n) .

How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structure refinement?

Advanced Research Question

Use SHELXD for initial phase solution and SHELXL for refinement. For twinned data, apply TWIN/BASF commands; for disorder, employ PART/SUMP constraints. Validate with R₁/wR₂ convergence (<5% discrepancy) and check ADDSYM/PLATON for missed symmetry .

What strategies mitigate iodine-related decomposition during synthesis or storage?

Advanced Research Question

Store under argon at −20°C in amber vials to prevent photolytic C−I bond cleavage. Use anhydrous solvents (e.g., DMF or THF) during synthesis to avoid hydrolysis. Monitor reaction progress via TLC to halt at optimal conversion .

How do electronic effects of iodine substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

Iodine’s strong σ-electron-withdrawing effect activates the pyrazole ring for electrophilic substitution but may deactivate it in Pd-catalyzed couplings. Computational DFT studies (e.g., Gaussian 16) can map Fukui indices to predict reactive sites .

What analytical methods resolve discrepancies between elemental analysis and spectroscopic purity?

Basic Research Question

Reconcile inconsistencies by repeating combustion analysis (C/H/N/O/I) and cross-validating with ¹H NMR integration ratios and HPLC-UV (≥95% purity). Trace metal impurities (e.g., residual Pd) can skew results; use ICP-MS for detection .

How can computational modeling predict the compound’s solid-state packing or supramolecular interactions?

Advanced Research Question

Use Mercury CSD to simulate crystal packing from CIF files. Hydrogen-bonding networks (e.g., C=O⋯H−N) and halogen interactions (I⋯π) can be modeled with DFT-D3 dispersion corrections .

What biological screening protocols are suitable for this compound, given its structural analogs?

Basic Research Question

Prioritize assays for kinase inhibition (e.g., EGFR) or antimicrobial activity (MIC against S. aureus). Use in vitro cytotoxicity (MTT assay on HEK-293 cells) with IC₅₀ determination. Validate target engagement via SPR or ITC .

How does the compound’s stability vary under thermal or oxidative conditions?

Advanced Research Question

Perform TGA-DSC (10°C/min, N₂ atmosphere) to assess thermal decomposition (>200°C predicted). Oxidative stability tests (H₂O₂ or O₃ exposure) with GC-MS can identify degradation products like iodobenzene derivatives .

What are best practices for handling and disposing of iodine-containing waste from synthesis?

Basic Research Question

Neutralize acidic waste with NaHCO₃ before segregating halogenated organics. Use activated charcoal filters for vapor scrubbing. Collaborate with licensed waste management firms for incineration or iodide recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.